N-cyclopropyl-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide
Overview
Description
N-cyclopropyl-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide is a chemical compound that belongs to the class of benzamide derivatives It features a cyclopropyl group attached to the benzamide moiety and a chromen-4-one (coumarin) structure with a methoxy group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide typically involves multiple steps, starting with the preparation of the chromen-4-one core. One common approach is to react 7-hydroxy-4-methyl-2H-chromen-2-one with epichlorohydrin under reflux conditions to form 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one. This intermediate can then be further reacted with various azoles to yield the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the process and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-cyclopropyl-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide can be used as a building block for the synthesis of more complex molecules. Its chromen-4-one core makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a useful tool in understanding biological processes.
Medicine: In the field of medicine, this compound has been investigated for its pharmacological properties. It may have applications in the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and inflammation.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-cyclopropyl-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide exerts its effects involves its interaction with specific molecular targets. The chromen-4-one core can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N-cyclopropyl-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide
N-cyclopropyl-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]acetamide
Uniqueness: N-cyclopropyl-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide stands out due to its specific structural features, such as the presence of the cyclopropyl group and the methoxy group on the chromen-4-one core. These features contribute to its unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-4-(7-methoxy-4-oxochromen-3-yl)oxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-24-15-8-9-16-17(10-15)25-11-18(19(16)22)26-14-6-2-12(3-7-14)20(23)21-13-4-5-13/h2-3,6-11,13H,4-5H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGLZVXRCDPVIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NC4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301158754 | |
Record name | N-Cyclopropyl-4-[(7-methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301158754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946384-98-1 | |
Record name | N-Cyclopropyl-4-[(7-methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946384-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopropyl-4-[(7-methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301158754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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